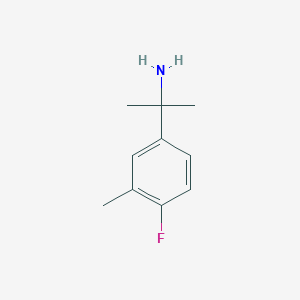
(R)-4-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid is a chiral compound that features a bromophenyl group and a tert-butoxycarbonyl (Boc) protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and tert-butyl carbamate.
Formation of Intermediate: The initial step involves the formation of an intermediate through a series of reactions including condensation and reduction.
Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Final Product Formation: The final step involves the coupling of the intermediate with the Boc-protected amino acid under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Acids: Such as trifluoroacetic acid for Boc deprotection.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Derivatives: Products formed by substituting the bromine atom.
Free Amine: Formed by deprotecting the Boc group.
Applications De Recherche Scientifique
®-4-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the development of new synthetic methodologies.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of ®-4-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with enzymes or receptors. The bromophenyl group may also play a role in binding to hydrophobic pockets in target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-(4-Chlorophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure with a chlorine atom instead of bromine.
®-4-(4-Fluorophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure with a fluorine atom instead of bromine.
Uniqueness
®-4-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The Boc-protected amino group also provides versatility in synthetic applications.
Propriétés
Formule moléculaire |
C15H20BrNO4 |
|---|---|
Poids moléculaire |
358.23 g/mol |
Nom IUPAC |
(2R)-4-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-6-10-4-7-11(16)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Clé InChI |
NGNHYCFMJNTVHN-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CCC1=CC=C(C=C1)Br)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13505450.png)
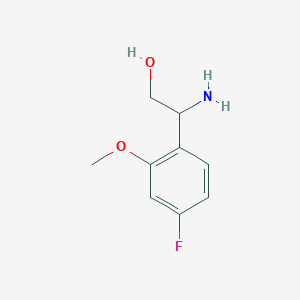


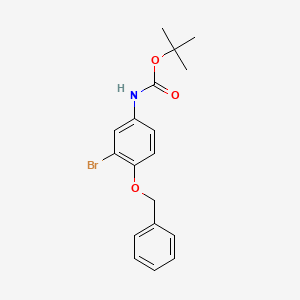

![6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13505476.png)
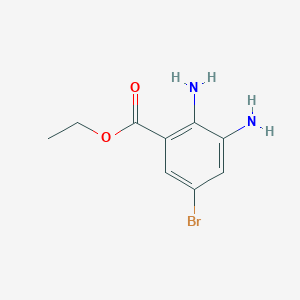
![8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13505493.png)
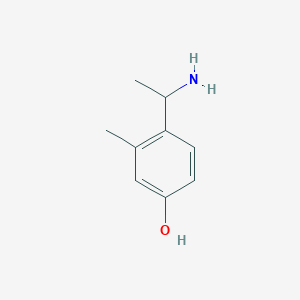
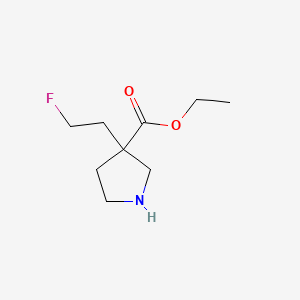
![2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13505505.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B13505516.png)
